molecular formula C17H22N2O6S2 B1666068 Apratastat CAS No. 287405-51-0

Apratastat

货号 B1666068
CAS 编号: 287405-51-0
分子量: 414.5 g/mol
InChI 键: MAVDNGWEBZTACC-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apratastat is a thiomorpholine sulfonamide hydroxymate selective inhibitor of ADAM17 (a disintegrin and metalloproteinase) . It is orally active, potent, and selectively inhibits both disintegrin metalloenzyme 17 (ADAM17/ TACE) and matrix metalloprotease (MMP) .


Synthesis Analysis

The synthesis of Apratastat involves the formation of a compound with the molecular formula C17H22N2O6S2 . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of Apratastat is represented by the formula C17H22N2O6S2 . The InChI key for Apratastat is MAVDNGWEBZTACC-HNNXBMFYSA-N .

科学研究应用

Application 1: Prevention of Severe COVID-19

  • Specific Scientific Field : Medical Science, specifically Virology and Immunology .
  • Summary of the Application : Apratastat has been used in research related to the prevention of severe COVID-19. The drug is an inhibitor of ADAM17, a metalloprotease that plays a role in the inflammatory response to SARS-CoV-2, the virus that causes COVID-19 .
  • Methods of Application or Experimental Procedures : In a pre-clinical mouse model, researchers mimicked lung damage associated with COVID-19 by using intra-tracheal instillation of a combination of polyinosinic:polycytidylic acid (poly-I:C) and the receptor-binding domain of the SARS-CoV-2 spike protein (RBD-S). They then administered Apratastat to observe its effects .
  • Results or Outcomes : Administration of Apratastat significantly improved lung histology and prevented leukocyte infiltration. This reduced leukocyte recruitment could be explained by reduced production of pro-inflammatory cytokines and lower levels of the endothelial adhesion molecules ICAM-1 and VCAM-1 .

Application 2: Treatment of Rheumatoid Arthritis

  • Specific Scientific Field : Medical Science, specifically Rheumatology .
  • Summary of the Application : Apratastat has been developed as a potential treatment for inflammation, especially rheumatoid arthritis . It is one in a series of dual TNFalpha-converting enzyme and matrix metalloprotease-13 inhibitors .

Application 3: Treatment of Inflammatory Diseases

  • Specific Scientific Field : Medical Science, specifically Immunology .
  • Summary of the Application : Apratastat has been developed as a potential treatment for various inflammatory diseases . It is a dual inhibitor of TNFalpha-converting enzyme and matrix metalloprotease-13, which are both involved in the inflammatory response .

安全和危害

Apratastat is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . During combustion, Apratastat may emit irritant fumes .

属性

IUPAC Name

(3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVDNGWEBZTACC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870312
Record name Apratastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apratastat

CAS RN

287405-51-0
Record name Apratastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287405510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apratastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apratastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APRATASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6BZ5263BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apratastat
Reactant of Route 2
Apratastat
Reactant of Route 3
Reactant of Route 3
Apratastat
Reactant of Route 4
Apratastat
Reactant of Route 5
Apratastat
Reactant of Route 6
Reactant of Route 6
Apratastat

Citations

For This Compound
155
Citations
C Shu, H Zhou, M Afsharvand, L Duan… - The Journal of …, 2011 - Wiley Online Library
Apratastat is an orally active, potent, and reversible dual inhibitor of tumor necrosis factor‐α converting enzyme (TACE) and matrix metalloproteinases (MMPs). This study characterizes …
Number of citations: 15 accp1.onlinelibrary.wiley.com
MM Thabet, TW Huizinga - Current opinion in investigational drugs …, 2006 - europepmc.org
Wyeth Research was developing apratastat (TMI-005), one in a series of dual TNFalpha-converting enzyme and matrix metalloprotease-13 inhibitors, for the potential treatment of …
Number of citations: 77 europepmc.org
R Fleischman, P Durez, M Genovese… - Annals of the …, 2006 - dial.uclouvain.be
Lack of efficacy with 3 oral dose levels of TMI-005 (Apratastat), in subjects with active rheumatoid arthritis on a background of methotrexate-A phase 2 double-blind, placebo-controlled …
Number of citations: 6 dial.uclouvain.be
NL Lartey, S Valle-Reyes… - Journal of Leukocyte …, 2022 - academic.oup.com
… We show that intraperitoneal or intranasal administration of the ADAM17/MMP inhibitors apratastat and TMI-1 significantly reduces proinflammatory cytokine production and leukocyte …
Number of citations: 32 academic.oup.com
G Ouvry, Y Berton, Y Bhurruth-Alcor, L Bonnary… - Bioorganic & Medicinal …, 2017 - Elsevier
… It turned out that apart from Apratastat (1) and compound 3, representing Galderma’s first … The blue star symbol corresponds to reference compound Apratastat (1), the red star to …
Number of citations: 6 www.sciencedirect.com
K Ieguchi, Y Maru - Journal of thoracic disease, 2016 - ncbi.nlm.nih.gov
… 005 (apratastat), in A549 cells sensitized them to IR and downregulated phosphorylation levels of EGFR. Moreover, a combination of anti-ADAM17 reagents (anti-ADAM17 siRNA or TMI…
Number of citations: 13 www.ncbi.nlm.nih.gov
Y Zhang, J Xu, C Udata… - ANNALS OF …, 2005 - BMJ PUBLISHING GROUP BRITISH …
Number of citations: 2
IS Gourley, M O'Toole, T Kirsch… - …, 2006 - … 40-44, PO BOX 133, CH-4010 …
Number of citations: 1
R Fleischmann, AJ Kivitz… - ANNALS OF …, 2005 - BMJ PUBLISHING GROUP BRITISH …
Number of citations: 1
J Zeldis, L Krishnan, TZ Wang… - ABSTRACTS …, 2006 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。